1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-
1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-
Brand Name:
Vulcanchem
CAS No.:
1355620-88-0
VCID:
VC0036107
InChI:
InChI=1S/C15H17NO5/c17-13-1-2-16-12-10-15-14(9-11(12)13)20-7-5-18-3-4-19-6-8-21-15/h1-2,9-10H,3-8H2,(H,16,17)
SMILES:
C1COCCOC2=C(C=C3C(=O)C=CNC3=C2)OCCO1
Molecular Formula:
C15H17NO5
Molecular Weight:
291.303
1,4,7,10-Tetraoxacyclododecino[2,3-g]quinolin-15(12h)-one, 2,3,5,6,8,9-hexahydro-
CAS No.: 1355620-88-0
Cat. No.: VC0036107
Molecular Formula: C15H17NO5
Molecular Weight: 291.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1355620-88-0 |
|---|---|
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.303 |
| IUPAC Name | 2,5,8,11-tetraoxa-15-azatricyclo[10.8.0.014,19]icosa-1(12),13,16,19-tetraen-18-one |
| Standard InChI | InChI=1S/C15H17NO5/c17-13-1-2-16-12-10-15-14(9-11(12)13)20-7-5-18-3-4-19-6-8-21-15/h1-2,9-10H,3-8H2,(H,16,17) |
| Standard InChI Key | ZCMWZZBZYPCAKJ-UHFFFAOYSA-N |
| SMILES | C1COCCOC2=C(C=C3C(=O)C=CNC3=C2)OCCO1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator